molecular formula C27H23N3O6 B7791417 Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Cat. No.: B7791417
M. Wt: 485.5 g/mol
InChI Key: BCNZZFWCWNNOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: is a compound that belongs to the class of quinazoline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups The compound’s structure includes a quinazoline core, which is a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxymethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized derivatives with modified aminoethyl groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.

Medicine:

    Drug Development: Quinazoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and antibacterial properties. This compound can be explored for potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group by forming a stable carbamate linkage. The protection is removed under basic conditions, typically using secondary amines like piperidine, to expose the free amine group for further reactions . The quinazoline core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions.

Comparison with Similar Compounds

    Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: can be compared with other Fmoc-protected compounds, such as:

Uniqueness:

  • The presence of the quinazoline core and the specific functional groups make this compound unique. The quinazoline core imparts specific chemical properties, such as aromaticity and potential biological activity, while the Fmoc group provides a versatile protecting group for synthetic applications.

Properties

IUPAC Name

2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c31-24(32)15-30-23-12-6-5-11-21(23)25(33)29(27(30)35)14-13-28-26(34)36-16-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22H,13-16H2,(H,28,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNZZFWCWNNOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204322-92-9
Record name 3-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204322-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.